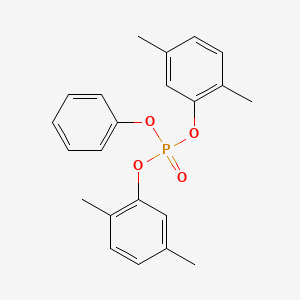

Phosphoric acid, bis(2,5-dimethylphenyl) phenyl ester

CAS No.: 72121-83-6

Cat. No.: VC20490061

Molecular Formula: C22H23O4P

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72121-83-6 |

|---|---|

| Molecular Formula | C22H23O4P |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | bis(2,5-dimethylphenyl) phenyl phosphate |

| Standard InChI | InChI=1S/C22H23O4P/c1-16-10-12-18(3)21(14-16)25-27(23,24-20-8-6-5-7-9-20)26-22-15-17(2)11-13-19(22)4/h5-15H,1-4H3 |

| Standard InChI Key | QUYDUXXFWJMDCA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC(=C3)C)C |

Introduction

Structural and Physicochemical Properties

Physicochemical Data

While direct measurements for the 2,5-dimethyl isomer are unavailable, extrapolations from similar compounds suggest:

The high LogP value indicates significant hydrophobicity, suggesting a propensity for bioaccumulation .

Synthesis and Industrial Production

Friedel-Crafts Acylation Pathways

Patent US7629476B2 describes a Friedel-Crafts reaction using p-xylene and chloroacetyl chloride to synthesize substituted acetylated intermediates . While this method targets 2,5-dimethylphenylacetic acid, analogous routes could apply to phosphate esters by substituting chloroacetyl chloride with phosphorus oxychloride (POCl<sub>3</sub>). Key steps include:

-

Acylation: p-Xylene reacts with POCl<sub>3</sub> in the presence of AlCl<sub>3</sub> to form a phosphorylated intermediate.

-

Esterification: The intermediate undergoes reaction with 2,5-dimethylphenol to yield the final product .

Cyclic Phosphate Ester Synthesis

EP0779294A1 outlines a two-step process for cyclic phosphates :

-

Formation of Cyclic Chloride: 2,2-Dimethyl-1,3-propanediol reacts with POCl<sub>3</sub> to form a cyclic intermediate.

-

Phenolation: The chloride intermediate reacts with 2,5-dimethylphenol, catalyzed by AlCl<sub>3</sub>, to produce the target ester .

Yields for analogous syntheses reach 67.5% over four steps, with purities exceeding 95% after hydrolysis .

Industrial Applications

Flame Retardants

Cyclic phosphate esters like 5,5-dimethyl-2-(4-methylphenoxy)-2-oxo-1,3,2-dioxaphosphorinane (EP0779294A1) demonstrate efficacy as halogen-free flame retardants in polymers . The 2,5-dimethyl substituents enhance thermal stability, making the compound suitable for:

-

Polycarbonate resins: Reduces flammability without compromising transparency.

-

Epoxy coatings: Improves fire resistance in electronic components .

Plasticizers

Xylyl phosphates are widely used as plasticizers in PVC and synthetic rubbers. The methyl groups reduce volatility compared to non-substituted analogs, extending material lifespan .

Environmental and Toxicological Profile

Environmental Persistence

Evaluation statements on cresyl/xylyl phosphates (EVA00104) highlight:

-

Persistence: Half-lives in water exceed 60 days due to low hydrolysis rates .

-

Bioaccumulation: Bioconcentration factors (BCF) in fish range from 100–1,900 L/kg, with slower depuration for higher-molecular-weight analogs .

Ecotoxicology

-

Aquatic Toxicity: LC<sub>50</sub> values for Daphnia magna are >10 mg/L, classifying the compound as "harmful" under EU regulations .

-

Endocrine Effects: Structural analogs show weak estrogenic activity in vitro, though no in vivo evidence exists .

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume